Cas no 946269-30-3 ((2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide)

(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide structure
946269-30-3 structure
Product name:(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide
CAS No:946269-30-3
MF:C19H18N2O3
Molecular Weight:322.357824802399
CID:6387352
PubChem ID:16920472

(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide
    • (2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
    • (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide
    • AKOS024644194
    • SR-01000912311-1
    • 946269-30-3
    • F2373-0082
    • (Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
    • SR-01000912311
    • インチ: 1S/C19H18N2O3/c22-18(12-11-15-7-3-1-4-8-15)20-13-17-14-21(19(23)24-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/b12-11-
    • InChIKey: HPAQNBZIGJAPTJ-QXMHVHEDSA-N
    • SMILES: C(NCC1OC(=O)N(C2=CC=CC=C2)C1)(=O)/C=C\C1=CC=CC=C1

計算された属性

  • 精确分子量: 322.13174244g/mol
  • 同位素质量: 322.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 465
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • XLogP3: 2.9

(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2373-0082-15mg
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2373-0082-5μmol
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2373-0082-10mg
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2373-0082-3mg
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2373-0082-10μmol
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2373-0082-4mg
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2373-0082-5mg
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2373-0082-1mg
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2373-0082-2μmol
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2373-0082-2mg
(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide
946269-30-3 90%+
2mg
$59.0 2023-05-16

(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide 関連文献

(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamideに関する追加情報

Compound CAS No. 946269-30-3: (2Z)-N-(2-Oxo-3-Phenyl-1,3-Oxazolidin-5-Yl)Methyl-3-Phenylprop-2-enamide

The compound (2Z)-N-(2-Oxo-3-Phenyl-1,3-Oxazolidin-5-Yl)Methyl-3-Phenylprop-2-enamide with CAS No. 946269–30–3 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of oxazolidinones, which are known for their versatile applications in drug design and catalysis. The molecule's structure is characterized by a conjugated system involving a phenyl group, an oxazolidinone ring, and a propenal amide moiety, which collectively contribute to its unique chemical properties.

Recent studies have highlighted the potential of this compound as a precursor for the synthesis of bioactive molecules. Its ability to participate in various organic reactions, such as Michael additions and cycloadditions, makes it an invaluable building block in medicinal chemistry. For instance, researchers have utilized this compound to synthesize novel inhibitors for kinases and proteases, which are critical targets in cancer therapy and inflammatory diseases.

The synthesis of (2Z)-N-(2-Oxo–3–Phenyl–1,3–Oxazolidin–5–Yl)Methyl–3–Phenylprop–2-enamide involves a multi-step process that typically begins with the preparation of the oxazolidinone ring. This is followed by the introduction of the phenyl groups and the propenal amide moiety through carefully controlled coupling reactions. The stereochemistry at the Z-position of the double bond is crucial for determining the compound's reactivity and selectivity in subsequent reactions.

One of the most promising applications of this compound lies in its use as a catalyst in asymmetric synthesis. The oxazolidinone ring serves as a chiral auxiliary, enabling the formation of enantiomerically enriched products. This has been particularly useful in the synthesis of complex natural products and pharmaceutical intermediates. For example, recent work has demonstrated its effectiveness in catalyzing the aldol reaction between aldehydes and ketones under mild conditions.

In addition to its role in catalysis, this compound has also been explored for its potential as a fluorescent probe in bioimaging applications. The conjugated system within its structure allows for strong absorption and emission properties, making it suitable for tracking biological processes at the molecular level. Researchers have successfully used it to monitor protein-protein interactions in live cells, paving the way for new diagnostic tools in medicine.

The development of efficient synthetic routes for (2Z)-N-(2-Oxo–3–Phenyl–1,3–Oxazolidin–5–Yl)Methyl–3–Phenylprop–2-enamide has been a focal point of recent research efforts. By optimizing reaction conditions and employing novel catalysts, chemists have significantly improved the yield and purity of this compound. These advancements have not only reduced production costs but also expanded its accessibility for both academic and industrial applications.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the molecule's conjugated system facilitates electron delocalization, enhancing its stability and reactivity towards electrophilic species. This understanding has guided the design of new derivatives with tailored properties for specific applications.

In conclusion, (2Z)-N-(2-Oxo–3–Phenyl–1,3–Oxazolidin–5-Yl)Methyl – 3 – Phenylprop – 2 – enamide (CAS No. 946269 – 30 – 3) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and diverse applications continue to inspire innovative research across multiple disciplines. As advancements in synthetic methods and computational modeling unfold, this compound is poised to play an even more significant role in shaping future discoveries in medicine and materials science.

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